2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with hydroxyl groups at the 3 and 4 positions, a hydroxy group at the 2 position, and an isopropylethanimidamide group. Its structure suggests potential reactivity and versatility in chemical synthesis and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dihydroxyphenyl precursor, which can be synthesized through the hydroxylation of phenyl compounds. The subsequent steps involve the introduction of the hydroxy group at the 2 position and the formation of the isopropylethanimidamide group through amidation reactions. These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives. Substitution reactions can result in the formation of new functionalized compounds with different properties.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the isopropylethanimidamide group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar hydroxylation on the phenyl ring.
Quercetin: A flavonoid with multiple hydroxyl groups and known for its antioxidant properties.
Catechins: Found in tea, these compounds have similar phenolic structures and biological activities.
Uniqueness
2-(3,4-Dihydroxyphenyl)-2-hydroxy-N-isopropylethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological interactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
730232-80-1 |
---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-2-hydroxy-N'-propan-2-ylethanimidamide |
InChI |
InChI=1S/C11H16N2O3/c1-6(2)13-11(12)10(16)7-3-4-8(14)9(15)5-7/h3-6,10,14-16H,1-2H3,(H2,12,13) |
Clave InChI |
CTJQOLHCQVFXSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=C(C(C1=CC(=C(C=C1)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.